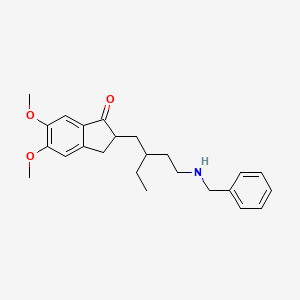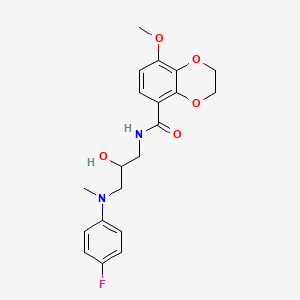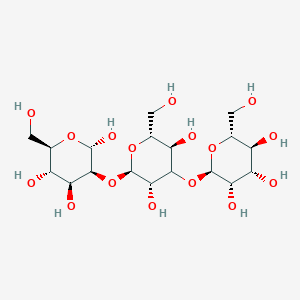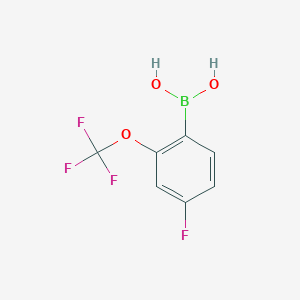![molecular formula C12H10N4O2 B13408962 4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a Schiff base linkage with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline typically involves the condensation of 4-nitroaniline with 2-pyridinecarboxaldehyde. The reaction is catalyzed by a few drops of acetic acid and is carried out in a solvent such as benzene at room temperature . The reaction proceeds via the formation of a Schiff base linkage between the amino group of 4-nitroaniline and the aldehyde group of 2-pyridinecarboxaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: 4-amino-N-[(Z)-pyridin-2-ylmethylideneamino]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline involves its interaction with molecular targets through its nitro and Schiff base functionalities. The nitro group can participate in redox reactions, while the Schiff base can coordinate with metal ions, influencing various biochemical pathways and catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitroaniline: A simpler analog with only a nitro group attached to the benzene ring.
2-nitroaniline: Another isomer with the nitro group in the ortho position relative to the amino group.
3-nitroaniline: An isomer with the nitro group in the meta position.
Uniqueness
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline is unique due to the presence of both a nitro group and a Schiff base linkage with a pyridine moiety.
Propriétés
Formule moléculaire |
C12H10N4O2 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H/b14-9- |
Clé InChI |
JXFHYUCJPGWCFI-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


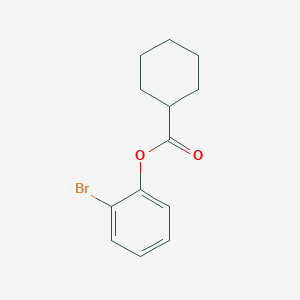
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
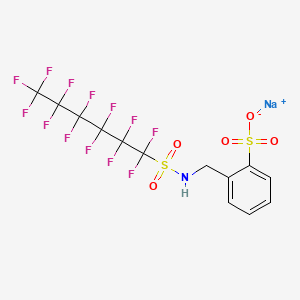
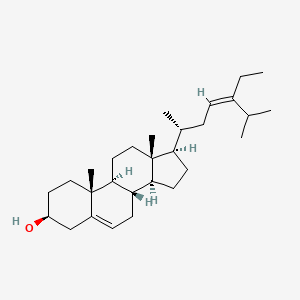
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)

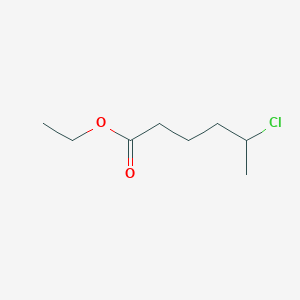
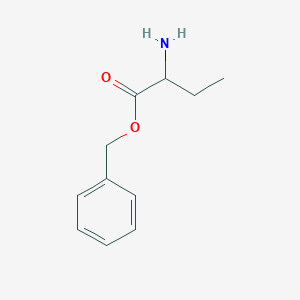
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
